molecular formula C15H22BrNO2 B13886527 Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide

Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide

Cat. No.: B13886527
M. Wt: 328.24 g/mol
InChI Key: AJVIGYSWIQOVGW-UHFFFAOYSA-M
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Description

Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is a quaternary ammonium compound with a complex structure. It is known for its surfactant properties and is used in various chemical and industrial applications. The compound’s unique structure allows it to interact with different molecules, making it valuable in research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide involves the reaction of benzyl chloride with dimethylamine to form benzyl-dimethylamine. This intermediate is then reacted with 2-(2-methylprop-2-enoyloxy)ethyl bromide under controlled conditions to yield the final product. The reaction typically requires a solvent such as acetonitrile and is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is used in various scientific research applications, including:

    Chemistry: As a surfactant in the synthesis of nanoparticles and other materials.

    Biology: In cell culture studies to enhance cell membrane permeability.

    Medicine: As a potential antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Industry: In the formulation of detergents and cleaning agents.

Mechanism of Action

The mechanism of action of Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide involves its interaction with cell membranes. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity. This results in increased permeability and potential cell lysis. The molecular targets include phospholipids and proteins within the cell membrane .

Comparison with Similar Compounds

Similar Compounds

  • 3-[N,N-Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium]propane-1-sulfonate
  • Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium chloride

Uniqueness

Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is unique due to its specific structure, which provides distinct surfactant properties and reactivity. Compared to similar compounds, it offers better stability and effectiveness in various applications, particularly in antimicrobial and surfactant roles .

Biological Activity

Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium; bromide, a quaternary ammonium compound, is recognized for its diverse biological activities and applications across various fields, including pharmaceuticals and materials science. This compound's unique molecular structure, which comprises a benzyl group, dimethyl groups, and a 2-methylprop-2-enoyloxyethyl moiety, contributes to its surfactant properties and ability to interact with biological systems.

Chemical Structure and Properties

  • Chemical Formula : C15H22BrNO2
  • Molecular Weight : 320.25 g/mol
  • Functional Groups : Quaternary ammonium, enoyloxy

The presence of the enoyloxy moiety allows for unique reactivity patterns, distinguishing it from other similar compounds.

Biological Activity Overview

  • Antimicrobial Properties :
    • Mechanism : The compound exhibits intrinsic antimicrobial activity primarily through electrostatic interactions with bacterial cell membranes. This interaction disrupts the membrane integrity of both Gram-positive and Gram-negative bacteria, leading to cell lysis and death .
    • Case Studies :
      • In vitro studies have shown that Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium; bromide effectively inhibits the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. These studies highlight its potential as a disinfectant or preservative in medical and cosmetic applications.
  • Cytotoxicity Against Cancer Cells :
    • Research indicates that this compound can induce apoptosis in certain cancer cell lines. For instance, studies involving liposomal formulations containing the compound demonstrated enhanced cytotoxic effects against human breast cancer cells (MCF-7), suggesting its potential role in targeted cancer therapies .
  • Neuroprotective Effects :
    • Preliminary findings suggest that derivatives of this compound may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE) activity, which is crucial for maintaining neurotransmitter levels in neurological disorders such as Alzheimer’s disease .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructureUnique FeaturesAntimicrobial Activity
Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium; bromideC15H22BrNO2Enoyloxy functionalityEffective against Gram-positive and Gram-negative bacteria
Benzalkonium chlorideC12H20ClNCommon disinfectantBroad-spectrum antimicrobial activity
DimethyldodecylamineC14H31NAliphatic chainVaries with length; effective surfactant

This comparison illustrates how Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium; bromide stands out due to its specific enoyloxy functionality, which enhances its reactivity and potential applications in various domains.

Research Findings

Recent studies have focused on the synthesis and application of this compound in drug delivery systems. For instance, cationic liposomes modified with benzyl derivatives have shown improved stability and encapsulation efficacy for active substances, indicating a promising avenue for biomedical applications .

Additionally, ongoing research is exploring the relationship between the structural characteristics of quaternary ammonium compounds and their biological activities, aiming to optimize their use in therapeutics.

Properties

Molecular Formula

C15H22BrNO2

Molecular Weight

328.24 g/mol

IUPAC Name

benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide

InChI

InChI=1S/C15H22NO2.BrH/c1-13(2)15(17)18-11-10-16(3,4)12-14-8-6-5-7-9-14;/h5-9H,1,10-12H2,2-4H3;1H/q+1;/p-1

InChI Key

AJVIGYSWIQOVGW-UHFFFAOYSA-M

Canonical SMILES

CC(=C)C(=O)OCC[N+](C)(C)CC1=CC=CC=C1.[Br-]

Origin of Product

United States

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